Retinyl propionate

Catalog No.
S624269
CAS No.
7069-42-3
M.F
C23H34O2
M. Wt
342.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl propionate

CAS Number

7069-42-3

Product Name

Retinyl propionate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+

InChI Key

SFRPDSKECHTFQA-ONOWFSFQSA-N

SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

Retinol propionate; 15-Retinol Propanoate; Vitamin A Propionate;

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
  • Compound: Retinyl propionate (RP)
  • Origin: Synthetically derived from retinol (vitamin A alcohol) and propionic acid [].
  • Significance: RP is gaining interest in scientific research for its potential skin benefits, but evidence is still developing [, ].

Molecular Structure Analysis

  • RP consists of retinol (vitamin A alcohol) linked to propionic acid through an ester bond.
  • The key feature is the relatively small size of the propionic acid group compared to other retinoid esters like palmitate []. This smaller size might influence its penetration into the skin [].

Chemical Reactions Analysis

  • Synthesis

    There are various methods for RP synthesis, but a common approach involves reacting retinol with propionic anhydride [].

    • Balanced equation: Retinol + Propionic Anhydride -> Retinyl Propionate + Propionic Acid []
  • Decomposition

    Like other retinoid esters, RP can undergo hydrolysis (breakdown by water) to release retinol and propionic acid. Enzymes in the skin may play a role in this process [].

  • Other relevant reactions

    Once inside the skin, RP can be converted to retinoic acid, the active form of vitamin A, through further enzymatic breakdown []. This conversion process is crucial for RP's potential effects on skin cells.


Physical And Chemical Properties Analysis

  • Data on specific properties like melting point and boiling point is limited, but RP is expected to be a colorless to slightly yellow oil.
  • Solubility: RP is likely more soluble in oils than water due to its non-polar nature.
  • Stability: RP is considered more stable than other retinoid esters like retinol palmitate, potentially leading to longer shelf life in skincare products [].

The mechanism of action of RP is still being explored, but it likely involves conversion to retinoic acid within the skin []. Retinoic acid interacts with retinoic acid receptors (RARs) in skin cells, influencing gene expression and promoting various cellular processes []. These processes may contribute to potential benefits like:

  • Increased collagen production []
  • Reduced wrinkle formation []
  • Improved cell turnover []
  • While generally considered safe for topical use, RP might cause mild irritation in some individuals, especially at higher concentrations [].
  • As with other retinoids, it's recommended to avoid sun exposure while using RP-containing products due to potential increased sun sensitivity.

XLogP3

6.7

UNII

32JK994WMC

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 122 of 158 companies with hazard statement code(s):;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard

Health Hazard

Other CAS

7069-42-3

Wikipedia

Retinyl propionate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15

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